molecular formula C15H19Cl2NO3 B12379393 SORT-PGRN interaction inhibitor 3

SORT-PGRN interaction inhibitor 3

Cat. No.: B12379393
M. Wt: 332.2 g/mol
InChI Key: GTMNLKRWZVHZAV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SORT-PGRN interaction inhibitor 3 is a small molecule designed to inhibit the interaction between sortilin and progranulin. Progranulin is a glycoprotein involved in various physiological processes, including inflammation, cell proliferation, and neuroprotection. Sortilin is a membrane transporter that binds progranulin, leading to its cellular uptake and degradation in lysosomes. Inhibiting this interaction can increase progranulin levels, which has potential therapeutic benefits for neurodegenerative diseases .

Preparation Methods

The synthesis of SORT-PGRN interaction inhibitor 3 involves a series of chemical reactions, including high-throughput virtual screening, molecular docking, and binding free energy calculationsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Chemical Reactions Analysis

SORT-PGRN interaction inhibitor 3 undergoes various chemical reactions, including:

Scientific Research Applications

SORT-PGRN interaction inhibitor 3 has several scientific research applications:

    Chemistry: It is used to study the interaction between sortilin and progranulin, providing insights into the molecular mechanisms of this interaction.

    Biology: It helps in understanding the role of progranulin in cellular processes, including inflammation and neuroprotection.

    Medicine: It has potential therapeutic applications for neurodegenerative diseases, such as frontotemporal dementia and Alzheimer’s disease, by increasing progranulin levels.

    Industry: It can be used in the development of new drugs targeting the sortilin-progranulin interaction

Mechanism of Action

SORT-PGRN interaction inhibitor 3 exerts its effects by binding to the sortilin receptor, preventing it from interacting with progranulin. This inhibition leads to increased levels of progranulin, which can exert neuroprotective and anti-inflammatory effects. The molecular targets involved include the sortilin receptor and the downstream signaling pathways, such as the extracellular signal-regulated kinase and phosphatidylinositol-3-kinase pathways .

Comparison with Similar Compounds

SORT-PGRN interaction inhibitor 3 is unique in its high binding affinity and specificity for the sortilin receptor. Similar compounds include:

Properties

Molecular Formula

C15H19Cl2NO3

Molecular Weight

332.2 g/mol

IUPAC Name

(2S)-2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid

InChI

InChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1

InChI Key

GTMNLKRWZVHZAV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)CC[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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